molecular formula C7H8O2 B1484971 3-(1-Methylcyclopropyl)prop-2-ynoic acid CAS No. 1876993-80-4

3-(1-Methylcyclopropyl)prop-2-ynoic acid

Cat. No. B1484971
CAS RN: 1876993-80-4
M. Wt: 124.14 g/mol
InChI Key: FCSVUAMWKKTMKM-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)prop-2-ynoic acid is a chemical compound with the CAS number 1876993-80-4 . It has a molecular weight of 124.14 and a molecular formula of C7H8O2 .


Molecular Structure Analysis

The molecular structure of 3-(1-Methylcyclopropyl)prop-2-ynoic acid consists of a cyclopropyl group (a three-membered carbon ring) attached to a prop-2-ynoic acid group (a three-carbon chain with a terminal carboxylic acid and a triple bond) .


Chemical Reactions Analysis

While specific chemical reactions involving 3-(1-Methylcyclopropyl)prop-2-ynoic acid are not available, propiolic acid, a related compound, is known to undergo various reactions. For instance, exposure to sunlight converts it into trimesic acid (benzene-1,3,5-tricarboxylic acid). It also undergoes bromination to give dibromoacrylic acid .

Scientific Research Applications

Stereoselective Synthesis

A pivotal application is in the stereoselective synthesis of 1-Aminocyclopropanecarboxylic acid derivatives from readily available dehydroamino acid derivatives via sulfur ylide. This process showcases the utility in synthesizing aminocyclopropane derivatives with reasonable diastereoselection and good yields, indicating its significance in synthetic chemistry for producing specific stereoisomers of biochemical significance (Zhou et al., 2011).

Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is another significant application. This methodology allows for the preservation of enantiomeric purity and has been applied in the enantioselective synthesis of pharmaceuticals, demonstrating the importance of cyclopropane derivatives in drug synthesis (Lifchits & Charette, 2008).

Plant Growth Regulation

1-Methylcyclopropene (1-MCP) is extensively studied for its application as a plant growth regulator. It inhibits ethylene action, thereby delaying ripening and senescence in fruits and vegetables. This application is crucial for extending the shelf life and maintaining the postharvest quality of perishable produce. For example, 1-MCP has been shown to extend the cold storage life and maintain the quality of ‘Kinnow’ mandarin (Baswal et al., 2020).

Inhibition of Ethylene Effects

Further research on 1-MCP highlights its broad utility in inhibiting ethylene effects across a range of fruits, vegetables, and floriculture crops. Its effectiveness at low concentrations makes it an invaluable tool in postharvest technology for enhancing the storage, transport, and overall quality of agricultural products (Blankenship & Dole, 2003).

properties

IUPAC Name

3-(1-methylcyclopropyl)prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-7(4-5-7)3-2-6(8)9/h4-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSVUAMWKKTMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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